N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
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Description
N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H19N7OS and its molecular weight is 429.5. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound “N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide” belongs to the class of pyrazolo[3,4-d]pyrimidin-4-yl and thiophene derivatives . These classes of compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical pathways
Based on the wide range of therapeutic properties of pyrazolo[3,4-d]pyrimidin-4-yl and thiophene derivatives, it can be inferred that this compound might affect multiple biochemical pathways .
Result of action
Based on the therapeutic properties of related compounds, it might have a range of effects at the molecular and cellular level .
Biological Activity
N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of the compound is C26H25N7O3, with a molecular weight of approximately 483.53 g/mol. It features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives, including the compound , often involves multiple mechanisms:
- Enzyme Inhibition : Many pyrazolo derivatives act as inhibitors of various enzymes such as cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation and cancer progression .
- Receptor Modulation : These compounds can interact with receptors involved in signaling pathways, influencing processes like apoptosis and cell migration .
- Antioxidant Activity : Some studies suggest that these compounds exhibit antioxidant properties, which can protect cells from oxidative stress .
Anticancer Properties
Research indicates that compounds with similar structures have shown significant anticancer activity. For instance, phenylpyrazolo[3,4-d]pyrimidines have been identified as dual inhibitors of EGFR and VEGFR-2, with IC50 values ranging from 0.3 to 24 µM . The compound under discussion may exhibit similar properties given its structural analogies.
Antimicrobial Activity
Pyrazole derivatives are also noted for their antibacterial and antifungal activities. They have been effective against various pathogens, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Studies have demonstrated that pyrazoles can reduce inflammation markers and exhibit analgesic properties. This is particularly relevant in conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
A variety of studies have explored the biological activities of pyrazolo compounds:
Properties
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7OS/c1-13-6-7-17(14(2)9-13)28-20-16(11-25-28)21(24-12-23-20)29-19(10-15(3)27-29)26-22(30)18-5-4-8-31-18/h4-12H,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNUOPRXPIECHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CS5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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